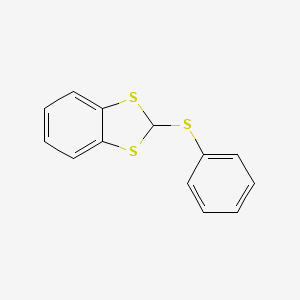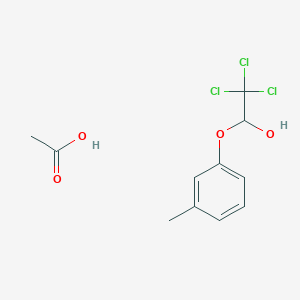
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is a complex organic compound that combines the properties of acetic acid and trichloroethanol with a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol typically involves the reaction of 2,2,2-trichloroethanol with 3-methylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2,2,2-trichloroethanol is replaced by the phenoxy group of 3-methylphenol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process typically involves distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.
Applications De Recherche Scientifique
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol exerts its effects involves interactions with specific molecular targets. The trichloro group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroacetic acid: Shares the trichloro group but lacks the phenoxy and methyl groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the trichloro and methyl groups.
2,2,2-Trichloroethanol: Contains the trichloro group but lacks the phenoxy and methyl groups.
Uniqueness
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60200-03-5 |
|---|---|
Formule moléculaire |
C11H13Cl3O4 |
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H9Cl3O2.C2H4O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12;1-2(3)4/h2-5,8,13H,1H3;1H3,(H,3,4) |
Clé InChI |
IBBBPXXFFJVHMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


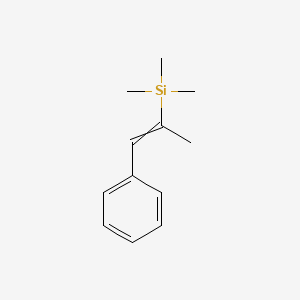
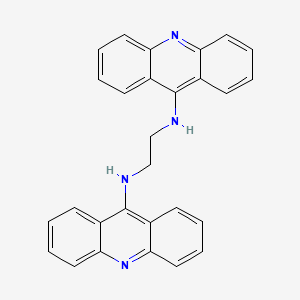
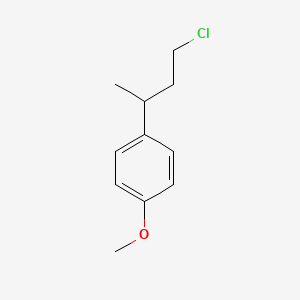
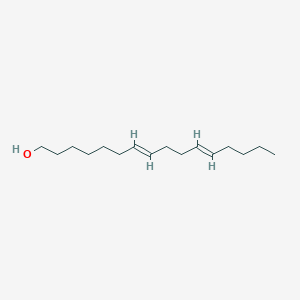



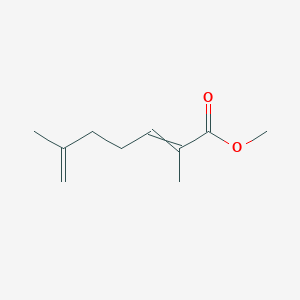
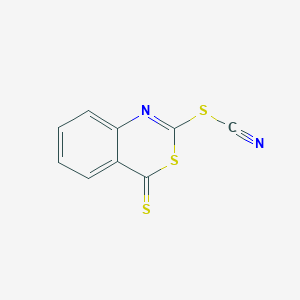
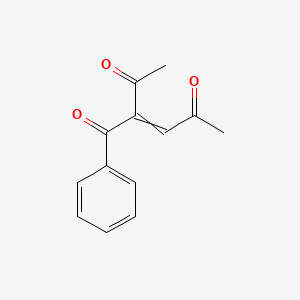

![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)

